molecular formula C4H6BF3KN B2699664 Potassium 3-cyanopropyltrifluoroborate CAS No. 1809099-12-4

Potassium 3-cyanopropyltrifluoroborate

Cat. No.: B2699664
CAS No.: 1809099-12-4
M. Wt: 175
InChI Key: WTOCKLKOUNSCQG-UHFFFAOYSA-N
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Description

Potassium 3-cyanopropyltrifluoroborate is a type of organoboron compound . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Potassium trifluoroborates, including this compound, can be synthesized by hydroboration or C-B coupling reactions . An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound involves a boron atom bonded to three fluorine atoms and a cyanopropyl group . The potassium ion is associated with the trifluoroborate group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 175 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Tricyanofluoroborates

    Potassium tricyanofluoroborate, a variant of Potassium 3-cyanopropyltrifluoroborate, has been synthesized on a molar scale. This synthesis involves the use of Na[BF4] and (CH3)3SiCN, catalyzed by (CH3)3SiCl. This process results in high purity compounds and involves studying reaction intermediates and the catalytic effect of (CH3)3SiCl (Sprenger et al., 2015).

  • Lewis Acid Promoted Reactions

    Potassium phenylethynyltrifluoroborate, another variant, reacts with α,α-dichlorinated aldimines in the presence of BF 3 ·OEt 2 as a Lewis acid. This reaction leads to the formation of a new class of functionalized propargylamines and allylamines, demonstrating the compound's utility in organic synthesis (Stas & Tehrani, 2007).

Battery Technology

  • Potassium-Ion Battery Development: Research has been conducted on using potassium-based compounds, including potassium-oxygen and potassium-ion batteries, as alternatives to lithium-ion technology. Potassium-based anode materials demonstrate high capacity and cycling performance, showing promise for the future of battery technology (McCulloch et al., 2015).

Ionic Liquids and Solvents

  • Development of Ionic Liquids: Potassium perfluoroalkyltricyanoborates, including derivatives of this compound, have been used to create hydrophobic room-temperature ionic liquids (RTILs). These RTILs exhibit very low viscosities, high conductivities, and are promising for use in electrochemical devices, such as in dye-sensitized solar cells (Landmann et al., 2018).

Spectroscopic Characterization

  • Spectroscopic Analysis: The potassium 3-furoyltrifluoroborate salt, a related compound, has been characterized using FT-IR, FT-Raman, and UV–Visible spectroscopies. This detailed spectroscopic analysis helps in understanding the molecular structure and reactivity of such compounds (Iramain et al., 2018).

Cross-Coupling Reactions

  • Suzuki-Miyaura Cross-Coupling Reactions: Potassium heteroaryltrifluoroborates have been used extensively in cross-coupling reactions with aryl and heteroaryl halides. These reactions are vital in organic chemistry for building complex molecules, showcasing the utility of potassium-based trifluoroborates in synthetic chemistry (Molander et al., 2009).

Mechanism of Action

While the specific mechanism of action for Potassium 3-cyanopropyltrifluoroborate is not mentioned in the search results, organotrifluoroborates in general are known to serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

Safety and Hazards

Potassium 3-cyanopropyltrifluoroborate is labeled with the signal word “Danger” and is associated with various hazard statements . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While the specific future directions for Potassium 3-cyanopropyltrifluoroborate are not mentioned in the search results, organotrifluoroborates in general have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . This suggests that the use of this compound and similar compounds may continue to expand in the future.

Properties

IUPAC Name

potassium;3-cyanopropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCKLKOUNSCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC#N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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